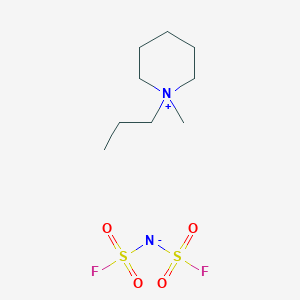
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide
描述
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is an ionic liquid known for its high thermal stability and ionic conductivity. It is widely used in various electrochemical applications, particularly in the development of advanced batteries and capacitors .
准备方法
The synthesis of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide typically involves the reaction of 1-methylpiperidine with propyl chloride to form 1-methyl-1-propylpiperidinium chloride. This intermediate is then reacted with lithium bis(fluorosulfonyl)imide to yield the final product . The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure high purity and yield.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may include continuous flow processes and advanced purification techniques to meet industrial standards .
化学反应分析
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the fluorosulfonyl groups.
Oxidation and Reduction: The compound can undergo redox reactions, which are crucial in its application in electrochemical cells.
Complex Formation: It can form complexes with various metal ions, enhancing its utility in catalysis and other applications.
Common reagents used in these reactions include lithium bis(fluorosulfonyl)imide, various alkyl halides, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide has a wide range of scientific research applications:
Electrochemistry: It is used as an electrolyte in lithium-ion and sodium-ion batteries due to its high ionic conductivity and thermal stability.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique ionic properties.
Biological Research: The compound is explored for its potential use in drug delivery systems and other biomedical applications.
作用机制
The mechanism of action of 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide in electrochemical applications involves its ability to facilitate ion transport. The fluorosulfonyl groups enhance the compound’s ionic conductivity, making it an effective electrolyte. In catalysis, the compound forms stable complexes with metal ions, which can then participate in various catalytic cycles .
相似化合物的比较
1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide is often compared with other ionic liquids such as:
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethanesulfonyl)imide
Compared to these compounds, this compound offers a unique combination of high thermal stability and ionic conductivity, making it particularly suitable for high-performance electrochemical applications .
属性
IUPAC Name |
bis(fluorosulfonyl)azanide;1-methyl-1-propylpiperidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.F2NO4S2/c1-3-7-10(2)8-5-4-6-9-10;1-8(4,5)3-9(2,6)7/h3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMNWBQPCOEGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.[N-](S(=O)(=O)F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20F2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911303-46-3 | |
| Record name | Piperidinium, 1-methyl-1-propyl-, salt with imidodisulfuryl fluoride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911303-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1-propylpiperidinium Bis(fluorosulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-1-propylpiperidinium bis(fluorosulfonyl)imide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQA5347UY8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is [Pip 1, 3][FSI] considered a promising electrolyte for high-temperature supercapacitors?
A1: [Pip 1, 3][FSI] exhibits several favorable characteristics for high-temperature supercapacitor applications:
- Lower density and viscosity: Compared to other ionic liquids in the study, [Pip 1, 3][FSI] demonstrates lower density and viscosity values. [] These properties contribute to improved ion mobility within the electrolyte.
- High ionic conductivity: As a result of its low viscosity, [Pip 1, 3][FSI] exhibits high ionic conductivity, a crucial factor for efficient charge transport in supercapacitors. []
- Wide electrochemical window: The research demonstrated that [Pip 1, 3][FSI] supports a 5 V electrochemical window in a supercapacitor setup. [] This wide operating voltage allows for higher energy storage capacity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


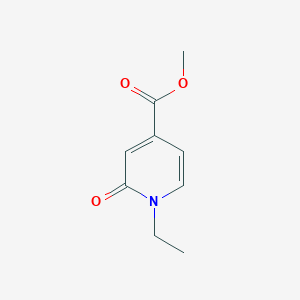
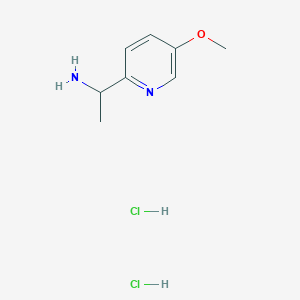

![2-[(1-methyl-1H-pyrazol-3-yl)methyl]propanedioic acid](/img/structure/B1435691.png)

![1,2,6-Triazaspiro[2.5]oct-1-ene hydrochloride](/img/structure/B1435696.png)

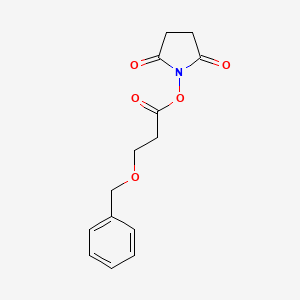
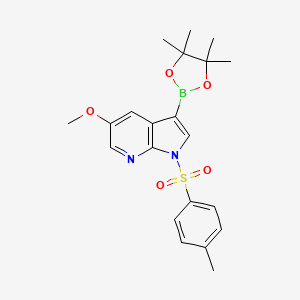
![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)
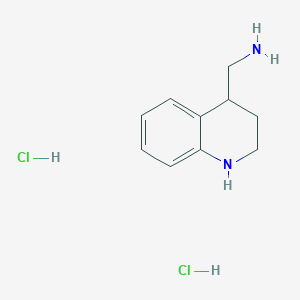

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)

